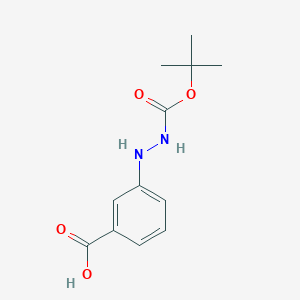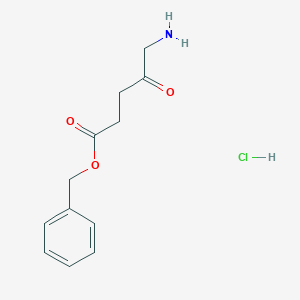
Benzyl 5-amino-4-oxopentanoate hydrochloride
Overview
Description
Benzyl 5-amino-4-oxopentanoate hydrochloride is a compound with the molecular formula C12H16ClNO3 . It is a protoporphyrin precursor used as a photodetection agent . Its derivatives can also be used to mediate gram-negative/positive bacteria .
Molecular Structure Analysis
The molecular structure of Benzyl 5-amino-4-oxopentanoate hydrochloride consists of a benzyl group attached to a 5-amino-4-oxopentanoate group . The compound has a molecular weight of 257.71 g/mol .Physical And Chemical Properties Analysis
Benzyl 5-amino-4-oxopentanoate hydrochloride has a molecular weight of 257.71 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound is 257.0818711 g/mol . The topological polar surface area of the compound is 69.4 Ų .Scientific Research Applications
Photodynamic Diagnosis and Therapy
5-Aminolevulinic acid benzyl ester hydrochloride is utilized as a precursor for protoporphyrin IX (PPIX) , which is a potent photosensitizer . This property is harnessed in photodynamic diagnosis to detect cancerous cells due to their higher PPIX accumulation. Moreover, it’s used in photodynamic therapy (PDT) for treating various diseases, including Paget’s disease and HPV infection-associated cervical condylomata acuminata .
Antimicrobial Mediation
The compound’s derivatives are known to mediate both gram-negative and gram-positive bacteria, making it a valuable agent in the development of new antimicrobial strategies .
Cancer Treatment
5-ALA benzyl ester hydrochloride is actively researched for its efficacy in tumor treatment. It’s converted into PPIX within the body, which accumulates in tumor cells and, upon activation by light, causes a cytotoxic reaction that can destroy cancerous cells .
Fluorescence Diagnosis of Metastatic Lymph Nodes
The compound is studied as an inducing agent for PPIX-dependent fluorescence diagnosis. This application is particularly significant in identifying metastatic lymph nodes, which is crucial for staging and treatment planning in cancer management .
Biosynthesis of Tetrapyrrole Compounds
As a key precursor in the biosynthesis of tetrapyrrole compounds, 5-ALA benzyl ester hydrochloride is essential in the synthesis of chlorophyll, heme, and vitamin B12. Its role in these biosynthetic pathways has broad implications in both medical and agricultural research .
Feed Additive in Livestock
The compound is also used as an animal feed additive. It improves the iron status and immune response in livestock, contributing to better health and productivity .
Alternative Biotechnological Production
Due to the disadvantages of chemical synthesis, biotechnological methods for producing 5-ALA benzyl ester hydrochloride are gaining attention. These methods are more sustainable and could lead to more efficient production processes .
Synthetic Biology
In the field of synthetic biology, 5-ALA benzyl ester hydrochloride is significant for engineering microbes for the sustainable production of biochemicals. Its role as a precursor in various biosynthetic pathways makes it a target for metabolic engineering .
Mechanism of Action
Target of Action
5-Aminolevulinic acid benzyl ester hydrochloride, also known as Benzyl 5-amino-4-oxopentanoate hydrochloride or 5-ALA benzyl ester (hydrochloride), is a protoporphyrin precursor . The primary targets of this compound are cells that can uptake and metabolize it into protoporphyrin IX (PPIX), which accumulates preferentially in neoplastic cells .
Mode of Action
The compound is a prodrug that is converted into 5-aminolevulinic acid (ALA), which then reacts with intracellular porphyrins . This reaction leads to the accumulation of photoactive porphyrins (PAP) in the skin lesions to which the cream has been applied . When exposed to light of appropriate wavelength and energy, the accumulated PAP produce a photodynamic reaction, resulting in a cytotoxic process dependent upon the simultaneous presence of oxygen .
Biochemical Pathways
5-ALA benzyl ester hydrochloride is involved in the heme synthesis pathway. It is produced from succinyl-CoA and glycine as an intermediate in heme synthesis . After ALA biosynthesis, two ALA molecules are coalesced to form a pyrrol ring, called porphobilinogen (PBG); this reaction is catalyzed by ALA dehydratase (ALAD) .
Pharmacokinetics
It is known that the compound is more lipophilic than ala, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of 5-ALA benzyl ester hydrochloride is the accumulation of PPIX in cells, particularly neoplastic cells . This accumulation allows for the visualization of these cells under specific light wavelengths . It is used as a photodetection agent and its derivatives can also be used to mediate gram-negative/positive bacteria .
Action Environment
The action environment can influence the efficacy and stability of 5-ALA benzyl ester hydrochloride. For instance, the compound should be stored at -20°C and protected from light . Additionally, the effectiveness of the compound can be influenced by the presence of specific uptake transporters in the target cells .
properties
IUPAC Name |
benzyl 5-amino-4-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c13-8-11(14)6-7-12(15)16-9-10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMCTRQKEALPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623924 | |
| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-amino-4-oxopentanoate hydrochloride | |
CAS RN |
163271-32-7 | |
| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



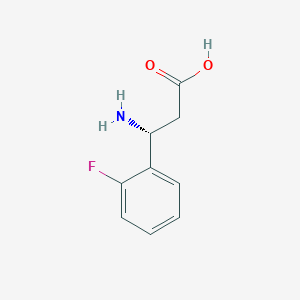
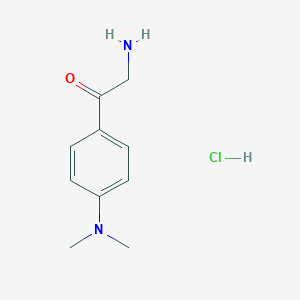


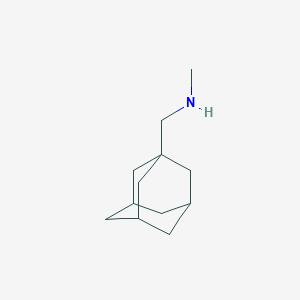
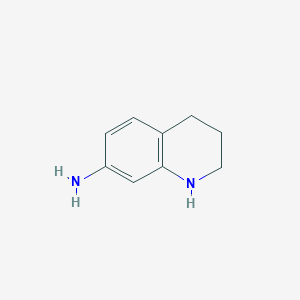
![6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde](/img/structure/B111972.png)
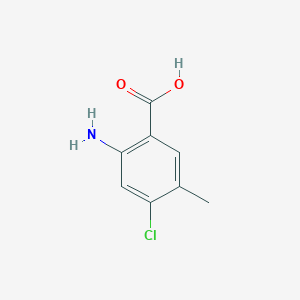
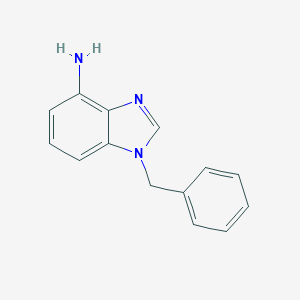
![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)
![tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B111985.png)
